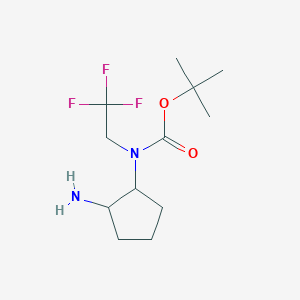![molecular formula C7H7F2NO B14886465 3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B14886465.png)
3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,4R,5R)-3,3-difluoro-6-azatricyclo[3.2.1.0(2,4)]octan-7-one is a complex organic compound characterized by its unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms and a nitrogen-containing ring adds to its chemical versatility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R,5R)-3,3-difluoro-6-azatricyclo[3.2.1.0(2,4)]octan-7-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . This method allows for the construction of the tricyclic core with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S,4R,5R)-3,3-difluoro-6-azatricyclo[3.2.1.0(2,4)]octan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atom or other functional groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the fluorine positions.
Applications De Recherche Scientifique
(1S,2S,4R,5R)-3,3-difluoro-6-azatricyclo[3.2.1.0(2,4)]octan-7-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of (1S,2S,4R,5R)-3,3-difluoro-6-azatricyclo[3.2.1.0(2,4)]octan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure and fluorine atoms contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S,4S,6S)-tricyclo[4.2.0.0(2,4)]octan-5-one: Another tricyclic compound with a similar core structure but different functional groups.
(1S,2R,4R,6S)-tricyclo[4.2.0.0(2,4)]octan-5-ol: A related compound with a hydroxyl group instead of a ketone.
(1S,2R,4R,5S,6S)-tricyclo[4.2.0.0(2,4)]octan-5-yl 3,5-dinitrobenzoate: A derivative with a benzoate ester group.
Uniqueness
The presence of fluorine atoms and the specific stereochemistry of (1S,2S,4R,5R)-3,3-difluoro-6-azatricyclo[3210(2,4)]octan-7-one distinguishes it from other similar compounds
Propriétés
Formule moléculaire |
C7H7F2NO |
|---|---|
Poids moléculaire |
159.13 g/mol |
Nom IUPAC |
3,3-difluoro-6-azatricyclo[3.2.1.02,4]octan-7-one |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)4-2-1-3(5(4)7)10-6(2)11/h2-5H,1H2,(H,10,11) |
Clé InChI |
NNOIYCMEFXTRHY-UHFFFAOYSA-N |
SMILES canonique |
C1C2C3C(C1NC2=O)C3(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4,5-bis[(cyclohexylamino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B14886393.png)
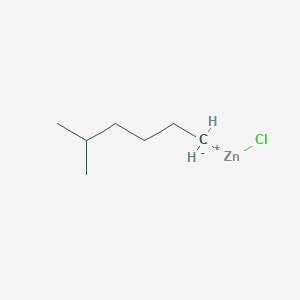

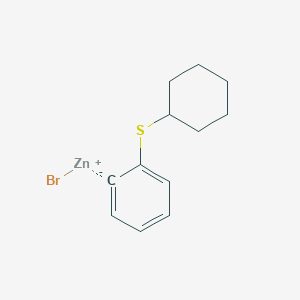
![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B14886428.png)
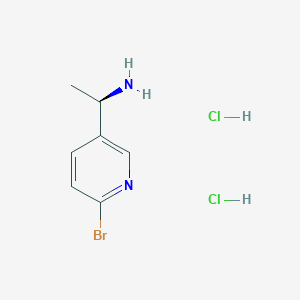
![2-Oxa-7-thiaspiro[3.5]nonane](/img/structure/B14886431.png)
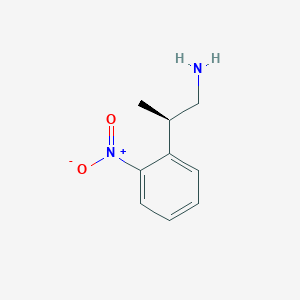
![3-Boc-5-endo-amino-3-azabicyclo[4.1.0]heptane](/img/structure/B14886434.png)
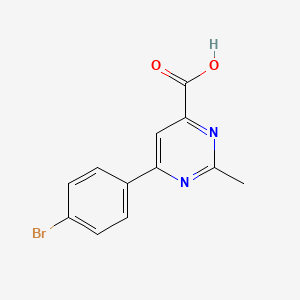
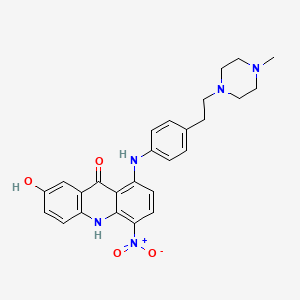
![3,3'-{biphenyl-2,2'-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B14886462.png)
![(2E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2-(2-oxo-1H-indol-3-ylidene)acetic acid](/img/structure/B14886463.png)
